3-(2,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
Description
This compound belongs to the chromen-2-one (coumarin) family, characterized by a benzopyrone scaffold. Key structural features include:
- Position 3: A 2,4-dimethoxyphenyl substituent, which enhances lipophilicity and may influence receptor binding .
- Position 7: A hydroxyl group, critical for intramolecular hydrogen bonding and solubility .
- Position 4: A methyl group, which stabilizes the chromenone ring and modulates steric effects .
The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to coumarin derivatives .
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-12-14-8-9-17(23)16(11-22(2)3)20(14)27-21(24)19(12)15-7-6-13(25-4)10-18(15)26-5/h6-10,23H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXOXZZJZFYQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN(C)C)O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations at Position 3
Modifications at position 3 significantly alter electronic and steric properties:
Insights :
Modifications at Position 8
The dimethylaminomethyl group at position 8 is a key pharmacophore:
Insights :
- Dimethylaminomethyl provides a balance between steric accessibility and basicity. Bulkier substituents like piperidinylmethyl may alter binding kinetics .
Variations in Hydroxyl and Methyl Groups
Insights :
- The 7-hydroxy and 4-methyl combination in the target compound optimizes ring planarity and solubility .
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